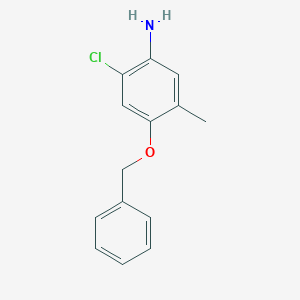

4-(Benzyloxy)-2-chloro-5-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14ClNO |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

2-chloro-5-methyl-4-phenylmethoxyaniline |

InChI |

InChI=1S/C14H14ClNO/c1-10-7-13(16)12(15)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |

InChI Key |

UGXASGFZLHGHCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CC=CC=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for Analogous Compounds

The construction of molecules analogous to 4-(Benzyloxy)-2-chloro-5-methylaniline typically involves a multi-step sequence. Key transformations include the formation of the benzyl (B1604629) ether, the reduction of a nitro group to an aniline (B41778), and the regioselective introduction of halogen and alkyl substituents.

The benzyloxy moiety is commonly introduced via a nucleophilic substitution reaction, most often a Williamson ether synthesis. In this approach, a phenolic precursor is deprotonated with a base to form a more nucleophilic phenoxide ion, which then attacks a benzyl halide (e.g., benzyl bromide or chloride).

A typical reaction involves heating a substituted nitrophenol with a benzyl halide in the presence of a base. For instance, the synthesis of 4-(benzyloxy)benzonitriles has been achieved by reacting 4-cyanophenol with various benzyl bromides using potassium carbonate (K₂CO₃) as the base in acetone (B3395972) under reflux. nih.gov Similarly, 4-benzyloxy nitrobenzene (B124822) can be prepared from 4-nitrophenol (B140041) and benzyl chloride in an aqueous ethanol (B145695) solution with potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method is highly efficient for forming the aryl benzyl ether linkage.

| Precursor | Reagent | Base | Solvent | Catalyst | Outcome |

| 4-Nitrophenol | Benzyl Chloride | K₂CO₃ | Water/Ethanol | Tetrabutylammonium Bromide | 4-Benzyloxy nitrobenzene google.com |

| 4-Cyanophenol | Benzyl Bromide | K₂CO₃ | Acetone | None | 4-(Benzyloxy)benzonitrile nih.gov |

The conversion of an aromatic nitro group to an aniline is a fundamental step in the synthesis of these compounds. A wide array of reducing agents and catalytic systems have been developed for this purpose, offering varying degrees of chemoselectivity and functional group tolerance. psu.edu

Historically, the Béchamp reduction, using iron metal in acidic media, was common. researchgate.net Modern methods often provide higher yields and milder conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) is highly effective. researchgate.netorganic-chemistry.org Metal-based reductions are also widely used; for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a reliable method for reducing nitroarenes, as demonstrated in the synthesis of 4-benzyloxy-3-chloroaniline. umich.edu Other systems like iron powder in acetic acid or zinc with ferric chloride also provide efficient reduction of nitroarenes to anilines. researchgate.nettandfonline.com

| Nitroarene Precursor | Reducing System | Key Features |

| General Nitroarenes | Iron (Fe) in Acidic Media | Classic Béchamp reduction; generates metallic waste. psu.eduresearchgate.net |

| General Nitroarenes | Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni) | High efficiency; flammability of H₂ can be a drawback. wikipedia.org |

| General Nitroarenes | Hydrazine Hydrate with Pd/C or Raney Ni | Avoids the use of H₂ gas; good for selective reductions. organic-chemistry.orgwikipedia.org |

| 3-Chloro-4-benzyloxynitrobenzene | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) with HCl | Effective for halogenated nitroarenes. umich.edu |

| 4-Benzyloxy nitrobenzene | Sodium Sulfide (Na₂S) | A method cited in synthetic procedures for analogous compounds. google.com |

The introduction of halogen and methyl groups onto the aromatic ring requires careful consideration of the directing effects of the substituents already present. The amino group of an aniline is a powerful ortho-, para-director and strongly activates the ring towards electrophilic aromatic substitution. byjus.com

Halogenation: Direct halogenation of unprotected anilines can be difficult to control, often leading to multiple substitutions. byjus.combeilstein-journals.org To achieve regioselectivity, the amino group is often protected as an acetanilide, which moderates its activating effect and provides steric hindrance to favor para-substitution. However, methods for direct, regioselective halogenation have been developed. For example, copper(II) halides (CuCl₂ or CuBr₂) in ionic liquids can achieve high yields of para-halogenated anilines under mild conditions. beilstein-journals.org Another approach involves the manipulation of N,N-dialkylaniline N-oxides with thionyl halides to achieve selective ortho-chlorination or para-bromination. nih.gov

Methylation: The introduction of a methyl group is typically accomplished through Friedel-Crafts alkylation. This reaction involves treating the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylation on highly activated rings like anilines can be problematic, leading to over-alkylation and potential N-alkylation. msu.edu Therefore, the methyl group is often introduced at an earlier stage of the synthesis, prior to the formation of the aniline.

Substituted anilines are valuable precursors in condensation reactions to form more complex heterocyclic structures or imines. For instance, anilines can react with aldehydes and ketones to form Schiff bases (imines). A catalyst-free method has been reported for the synthesis of 2-benzyl N-substituted anilines from the reaction of primary amines with (E)-2-arylidene-3-cyclohexenones, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govnih.gov Anilines also undergo condensation with formaldehyde (B43269) in the presence of substituted phenols to form benzoxazine (B1645224) structures. cdnsciencepub.com Furthermore, they are key starting materials in the synthesis of quinolines through condensation with aliphatic aldehydes, often catalyzed by transition metal complexes. researchgate.net

Direct Synthesis of this compound and Related Isomers

While a specific, documented synthesis for this compound is not prominently featured in readily available literature, its synthesis can be achieved by applying the established methodologies in a logical sequence. The synthesis of the closely related isomer, 4-benzyloxy-3-chloroaniline, provides a direct template for the reaction conditions and reagents required. umich.edu

The synthesis of a chloro-substituted benzyloxyaniline typically starts from a corresponding chloronitrophenol or a related precursor. A plausible synthetic route would involve:

Etherification: Introduction of the benzyl group onto the phenol (B47542).

Reduction: Conversion of the nitro group to the target aniline.

Drawing from the documented synthesis of 4-benzyloxy-3-chloroaniline, the key steps involve the reduction of the nitro-intermediate. umich.edu

Step 1: Preparation of 4-Benzyloxy-3-chloronitrobenzene (Intermediate) This intermediate would be prepared via a Williamson ether synthesis from 3-chloro-4-nitrophenol (B188101) and benzyl bromide, using conditions similar to those described in section 2.1.1.

Step 2: Reduction to 4-Benzyloxy-3-chloroaniline The reduction of the nitro-intermediate is effectively carried out using tin(II) chloride dihydrate.

The table below details the specific conditions used for the synthesis of the analogous 4-benzyloxy-3-chloroaniline. umich.edu

| Parameter | Details |

| Reactant | 3-Chloro-4-benzyloxynitrobenzene |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol |

| Acid | Concentrated HCl |

| Temperature | Heated to 70 °C |

| Procedure | The nitro compound is added portion-wise to a hot solution of the reducing agent in ethanol and HCl. |

| Workup | The reaction mixture is basified, typically with NaOH, to precipitate the product, which is then extracted. |

This robust and high-yielding reduction method is tolerant of both the ether linkage and the aryl chloride, making it a suitable choice for the synthesis of the target compound, this compound, from the corresponding nitro precursor.

Optimization of Reaction Yields

The optimization of reaction yields is a critical aspect of synthetic chemistry, aiming to maximize the production of the desired compound while minimizing waste and side products. For a multi-substituted aromatic compound like this compound, achieving high yields requires careful control over several reaction parameters. General strategies involve the systematic adjustment of temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry.

In syntheses analogous to that of substituted anilines, optimization is often an iterative process. For instance, the synthesis of N-substituted anilines has been optimized by fine-tuning multiple key reaction parameters. Modern approaches may employ high-throughput experimentation and machine learning algorithms to rapidly identify optimal conditions from a vast parameter space. beilstein-journals.org This can involve automated reactors that systematically vary conditions and use online analysis, such as HPLC or NMR spectroscopy, to provide real-time feedback on conversion and yield. beilstein-journals.org

The following table illustrates a hypothetical optimization matrix for a key synthetic step, such as the benzylation of a phenolic precursor or the amination of an aryl halide. The goal is to identify the conditions that provide the highest yield of the desired product.

Table 1: Hypothetical Optimization of a Synthetic Step

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Temperature | 60 °C | 65 |

| 2 | Temperature | 80 °C | 78 |

| 3 | Temperature | 100 °C | 75 |

| 4 | Catalyst Loading | 1 mol% | 72 |

| 5 | Catalyst Loading | 2 mol% | 78 |

| 6 | Catalyst Loading | 5 mol% | 81 |

| 7 | Solvent | Toluene | 78 |

| 8 | Solvent | Dioxane | 81 |

| 9 | Solvent | DMF | 70 |

| 10 | Optimized | 80 °C, 5 mol% catalyst, Dioxane | 85 |

This table is for illustrative purposes and does not represent actual experimental data for the title compound.

Hypothetical Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.in This process involves "disconnections," which correspond to the reverse of known chemical reactions.

Disconnection Strategies Based on Functional Groups

The structure of this compound offers several logical points for disconnection based on its functional groups: the aniline (amino group), the benzyl ether, and the aryl chloride.

C-N Bond Disconnection (Aniline Synthesis): The amino group is a key functional group. A common strategy is Functional Group Interconversion (FGI), where the amino group is envisioned as coming from the reduction of a nitro group. ias.ac.in This leads to a nitrobenzene precursor, which is often easier to synthesize due to the directing effects of the nitro group in electrophilic aromatic substitution. The disconnection is thus C-NO₂ → C-NH₂.

C-O Bond Disconnection (Ether Synthesis): The benzyl ether linkage can be disconnected via the logic of a Williamson ether synthesis. youtube.com This breaks the molecule into a phenol and a benzyl halide (e.g., benzyl bromide). This is a reliable and widely used reaction for forming ether bonds.

C-Cl Bond Disconnection (Chlorination): Direct disconnection of the C-Cl bond is also possible, corresponding to an electrophilic chlorination of the aromatic ring. The position of chlorination would be directed by the other substituents present on the ring at that stage of the synthesis.

Potential Precursors and Starting Materials

Based on the disconnection strategies, several synthetic routes and potential precursors can be proposed.

Route A (via Nitro Intermediate):

Target: this compound

Disconnect C-N (FGI): Leads to 1-(benzyloxy)-5-chloro-2-methyl-4-nitrobenzene.

Disconnect C-O (Ether): Leads to 5-chloro-2-methyl-4-nitrophenol (B1398791) and benzyl bromide.

Starting Materials: The synthesis could begin from 2-methyl-4-nitrophenol, which would then undergo chlorination and subsequent benzylation, followed by reduction of the nitro group.

Route B (via Phenol Intermediate):

Target: this compound

Disconnect C-O (Ether): Leads to 4-amino-3-chloro-6-methylphenol and benzyl bromide.

Starting Materials: This route requires the synthesis of the substituted aminophenol. One might start with a simpler molecule like 2-chloro-5-methylaniline (B1583412) uni.lunih.gov and introduce the hydroxyl group, though this can be synthetically challenging. A more plausible approach might start from a substituted phenol and introduce the amino group.

The availability of starting materials is a key consideration. Compounds like 2-chloro-5-methylaniline are commercially available and could serve as a starting point for further functionalization. uni.lunih.gov

Table 2: Potential Precursors and Corresponding Disconnections

| Precursor | Disconnection Type | Bond Broken | Corresponding Reaction |

|---|---|---|---|

| 1-(Benzyloxy)-5-chloro-2-methyl-4-nitrobenzene | FGI | C-N | Nitro Group Reduction |

| 5-Chloro-2-methyl-4-nitrophenol | C-O (Ether) | Ar-O | Williamson Ether Synthesis |

| 4-Amino-3-chloro-6-methylphenol | C-O (Ether) | Ar-O | Williamson Ether Synthesis |

Advanced Synthetic Techniques and Optimization

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, reduce environmental impact, and access novel chemical space.

Microwave-Assisted Synthesis in Substituted Aromatic Systems

Microwave-assisted organic synthesis has become a popular method for accelerating chemical reactions. mdpi.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. mdpi.com This technique is particularly effective for reactions in substituted aromatic systems, such as nucleophilic aromatic substitution, which is relevant for the synthesis of anilines from aryl halides. nih.govtandfonline.com

A key advantage is the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently. mdpi.com For the synthesis of this compound, microwave assistance could be applied to steps like the Williamson ether synthesis or potential metal-catalyzed amination reactions, potentially reducing reaction times from hours to minutes. rsc.orgresearchgate.net

Metal-Catalyzed Approaches Relevant to Aniline Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and selectivity. Several metal-catalyzed reactions are relevant to the synthesis of highly substituted anilines.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most powerful methods for forming aryl-amine bonds. beilstein-journals.org It involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. This could be a viable strategy for constructing the aniline moiety, for example, by coupling a substituted aryl chloride with an ammonia (B1221849) surrogate.

Copper-Catalyzed Ullmann Condensation: A classic method for C-N bond formation, the Ullmann reaction involves coupling an aryl halide with an amine using a copper catalyst, often at high temperatures. Modern variations use ligands to facilitate the reaction under milder conditions. beilstein-journals.org

Gold-Catalyzed Reactions: Gold catalysts have emerged for various organic transformations, including multi-component reactions to build complex aniline structures in a single step. bohrium.comresearchgate.netrsc.org These reactions can proceed through domino or tandem catalytic cycles, offering a modular approach to diverse substituted anilines. bohrium.comrsc.org

Other Metal Catalysts: Iron, zinc, and other earth-abundant metals are also being explored as catalysts for aniline synthesis, often in reductive amination or coupling reactions, providing more cost-effective and sustainable alternatives. nih.govmdpi.comchemrevlett.com

Table 3: Comparison of Metal-Catalyzed C-N Coupling Reactions

| Method | Metal Catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halides/Triflates, Amines | High functional group tolerance, mild conditions |

| Ullmann Condensation | Copper | Aryl Halides, Amines | Cost-effective metal, well-established |

| Gold-Catalyzed MCR | Gold | Alkynes, Amines, etc. | High complexity from simple precursors, modular |

Enantioselective Synthesis Considerations for Related Systems

While this compound is an achiral molecule, the development of synthetic methodologies to access chiral aniline derivatives is a highly active area of research, driven by the prevalence of such motifs in pharmaceuticals and bioactive molecules. nih.gov Strategies for introducing chirality often focus on the asymmetric construction of stereocenters on substituents attached to the aniline core or, in more advanced methods, the creation of atropisomers. The following sections detail pertinent research findings and strategic approaches for the enantioselective synthesis of systems structurally related to substituted anilines.

Transition-Metal-Free Stereospecific Coupling

A significant advancement in the synthesis of chiral anilines involves a transition-metal-free, enantiospecific coupling of enantioenriched alkylboronic esters with aryl hydrazines. nih.govthieme-connect.com This methodology provides access to ortho- and para-substituted chiral anilines with essentially complete retention of stereochemical integrity. nih.gov The reaction is promoted by the acylation of a hydrazinyl arylboronate complex, which initiates an N–N bond cleavage and a subsequent 1,2-metalate rearrangement. nih.gov

The versatility of this method allows for the coupling of a wide range of structurally diverse and functionalized boronic esters. nih.gov For instance, the reaction of ortho-bromophenyl hydrazine with an enantioenriched secondary boronic ester produced the corresponding chiral aniline in high yield and with excellent enantiospecificity. nih.gov This approach is particularly valuable given the wide availability of methods for preparing chiral secondary and tertiary alkylboronic esters in high enantiomeric purity. nih.gov

| Aryl Hydrazine | Boronic Ester Substrate | Acylating Agent | Product | Yield (%) | Enantiospecificity (%) | Ref. |

| ortho-bromophenyl hydrazine | Enantioenriched secondary alkylboronic ester | TFFA | Chiral ortho-bromoaniline derivative | High | >99 | nih.gov |

| para-lithiated aryl hydrazine | Secondary alkylboronic ester | Me2Troc-Cl | Chiral para-substituted aniline | High | 100 | thieme-connect.com |

| ortho-lithiated aryl hydrazine | Tertiary alkylboronic ester | TFFA | Chiral ortho-substituted aniline | High | 100 | thieme-connect.com |

TFFA = Trifluoroacetic anhydride; Me2Troc-Cl = 2,2,2-trichloro-1,1-dimethylethoxycarbonyl chloride

Formal One-Carbon Insertion into Aromatic C–N Bonds

Another innovative strategy for generating chiral benzylic amines from aniline precursors involves a formal, enantioselective one-carbon insertion into the aromatic carbon-nitrogen bond. nih.gov This process transforms readily available para-substituted anilines into highly functionalized chiral α-branched benzylic amines through an aromaticity disassembly-reconstruction sequence. nih.gov

The key steps of this transformation include:

Oxidative dearomatization of the para-substituted aniline using an oxidant like Phenyliodine(III) diacetate (PIDA). nih.gov

Asymmetric aziridination mediated by a chiral sulfur ylide, which serves as the one-carbon insertion unit. nih.gov

A subsequent rearrangement to reconstruct the aromatic ring and yield the final chiral benzylic amine product. nih.gov

This method effectively converts the inert C–N bond of an aniline into a valuable chiral center. nih.gov

| Aniline Substrate (para-substituent) | Chiral Sulfur Ylide | Product | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| 4-Methoxyaniline | (S)-Sulfur Ylide | Chiral benzylic amine | 85 | 95 | nih.gov |

| 4-Toluidine | (S)-Sulfur Ylide | Chiral benzylic amine | 82 | 96 | nih.gov |

| 4-Chloroaniline | (S)-Sulfur Ylide | Chiral benzylic amine | 75 | 92 | nih.gov |

Organocatalytic Asymmetric Alkylation

Organocatalysis offers a powerful platform for the enantioselective functionalization of anilines. Specifically, iminium catalysis has been successfully employed for the 1,4-addition of electron-rich benzenes, including various substituted anilines, to α,β-unsaturated aldehydes. princeton.edu This reaction constitutes a formal asymmetric Friedel-Crafts alkylation.

In this approach, a chiral secondary amine catalyst, such as a derivative of imidazolidinone, activates the unsaturated aldehyde to form a chiral iminium ion. The aniline then acts as a nucleophile, attacking the β-position of the iminium ion in a highly stereocontrolled manner. princeton.edu This strategy has proven effective for a variety of alkyl and heteroatom-substituted anilines at both the ortho and meta positions, consistently delivering high enantioselectivity. princeton.edu

| Aniline Derivative | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| N,N-dimethyl-3-anisidine | Crotonaldehyde | (2S,5S)-Imidazolidinone | 86 | 87 | princeton.edu |

| N-phenyl pyrrolidine | Crotonaldehyde | (2S,5S)-Imidazolidinone | 70 | 89 | princeton.edu |

| N-phenyl pyrrolidine | Methyl 4-oxobutenoate | (2S,5S)-Imidazolidinone | 97 | 92 | princeton.edu |

| 2-Methyl-N-phenyl pyrrolidine | Methyl 4-oxobutenoate | (2S,5S)-Imidazolidinone | 85 | 99 | princeton.edu |

Spectroscopic and Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(benzyloxy)-2-chloro-5-methylaniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aniline (B41778) ring: the amino (-NH₂), benzyloxy (-OCH₂Ph), chloro (-Cl), and methyl (-CH₃) groups.

¹H NMR Analysis:

Aromatic Protons: The aniline ring is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 will likely appear more downfield due to the deshielding effect of the adjacent chloro group.

Amino Protons: A broad singlet corresponding to the two -NH₂ protons is anticipated. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: A sharp singlet for the three protons of the -CH₃ group will be present.

Benzyloxy Protons: The benzyloxy group will exhibit a singlet for the two benzylic protons (-OCH₂-) and a multiplet pattern for the five protons of the phenyl ring.

¹³C NMR Analysis:

The spectrum will display signals for all 14 carbon atoms. The carbons attached to electronegative atoms (C-N, C-O, C-Cl) will be shifted downfield. The quaternary carbons (C-1, C-2, C-4, C-5, and the ipso-carbon of the benzyl (B1604629) group) can be distinguished from protonated carbons using techniques like DEPT or APT.

Theoretical Prediction (GIAO Method): The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to calculate theoretical NMR chemical shifts. mdpi.com This method, often employed with Density Functional Theory (DFT), computes the nuclear magnetic shielding tensors for the molecule in its optimized geometry. mdpi.com By comparing the calculated shielding constants to a reference standard like tetramethylsilane (TMS), theoretical chemical shifts can be predicted with high accuracy. These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signal overlap or ambiguous shifts may occur. researchgate.net The accuracy of the GIAO method is dependent on the level of theory and the basis set used in the calculation.

Predicted ¹H and ¹³C NMR Chemical Shifts Below is a table of predicted chemical shifts based on substituent effects observed in analogous compounds like 2-chloro-5-methylaniline (B1583412) and 4-benzyloxyaniline. nih.govnih.gov

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 | ~20 |

| -NH₂ | Broad singlet, ~3.5-4.5 | - |

| -OCH₂- | ~5.0 | ~70 |

| Aniline Ring C-H (2 protons) | ~6.5-7.0 | ~115-120 |

| Benzyl Ring C-H (5 protons) | ~7.2-7.5 | ~127-129 |

| Aniline C-Cl | - | ~125-130 |

| Aniline C-N | - | ~140-145 |

| Aniline C-O | - | ~150-155 |

| Benzyl Ipso-C | - | ~137 |

| Other Quaternary Carbons | - | ~120-135 |

To confirm the structural assignments made from 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between nuclei, providing definitive evidence of connectivity. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations among the protons of the benzyl group's phenyl ring, helping to assign their specific positions. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. ugm.ac.id It is used to definitively assign the carbon signal for each protonated carbon by linking the proton's chemical shift to its attached carbon's shift. For instance, the proton signal for the methyl group would show a cross-peak with the methyl carbon signal.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis and Theoretical Validation

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). researchgate.netijtsrd.com

The FT-IR and Raman spectra of this compound would exhibit distinct bands corresponding to its functional groups.

N-H Vibrations: The aniline -NH₂ group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹. asianpubs.orgmaterialsciencejournal.org

C-H Vibrations: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹. scialert.net

C-O Ether Linkage: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band, typically around 1220-1270 cm⁻¹, and a symmetric stretching band near 1020-1075 cm⁻¹.

Aromatic C=C Vibrations: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.

C-Cl Vibration: The C-Cl stretching frequency is generally observed in the 800-500 cm⁻¹ region. researchgate.net

Theoretical Validation: Similar to NMR predictions, computational methods (like DFT) can be used to calculate the vibrational frequencies and intensities of the molecule. asianpubs.orgcore.ac.uk The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, which is measured under anharmonic conditions. asianpubs.org This comparison between experimental and calculated spectra aids in the definitive assignment of complex vibrational modes that may arise from the coupling of several motions. materialsciencejournal.orgcore.ac.uk

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend (Scissoring) | 1600 - 1650 | FT-IR |

| C-O-C Asymmetric Stretch | 1220 - 1270 | FT-IR |

| C-Cl Stretch | 500 - 800 | FT-IR, Raman |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₄H₁₄ClNO), the expected monoisotopic mass is approximately 247.08 g/mol . The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity about one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several key pathways:

Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. The corresponding radical cation of 2-chloro-5-methyl-4-aminophenol would also be formed.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the aniline ring can occur.

Loss of Substituents: Fragmentation can also involve the loss of the chloro or methyl groups from the aniline ring following initial cleavages.

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule and their connectivity. nist.gov

X-ray Crystallography for Solid-State Structure Determination of Analogues

While the specific crystal structure for this compound may not be publicly available, X-ray crystallography of analogous compounds provides significant insight into the expected solid-state conformation and intermolecular interactions. Studies on benzyloxyanilines and substituted anilines reveal common structural motifs. mdpi.comacs.org

Intermolecular Interactions: In the solid state, the aniline -NH₂ group is a potent hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the ether oxygen or the nitrogen atom itself, creating chains, dimers, or more complex networks in the crystal lattice.

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions, which would further stabilize the crystal packing. The substitution pattern on the rings would influence the geometry (e.g., parallel-displaced or T-shaped) of these interactions.

By examining the crystal structures of compounds like 2-chloro-5-nitroaniline and various benzyloxyaniline derivatives, one can predict the likely packing arrangements and dominant intermolecular forces that govern the solid-state structure of this compound. mdpi.comacs.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

No experimental data from single-crystal X-ray diffraction studies for this compound is publicly available. Such data is essential for a definitive description of its crystal packing and the specific nature of its intermolecular interactions, including hydrogen bonds and π-π stacking.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis, which is a powerful tool for quantifying intermolecular contacts in a crystal, is contingent on the availability of a crystallographic information file (CIF). As no such file has been deposited in public databases for this compound, this analysis cannot be performed.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These theoretical methods provide insights that are often complementary to experimental findings.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. This optimized geometry is the basis for calculating many other molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. No published data exists for the HOMO-LUMO energies or the energy gap of 4-(Benzyloxy)-2-chloro-5-methylaniline.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Different colors on the MEP surface represent different electrostatic potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). An MEP map for this compound would reveal the reactive sites on the molecule, but this has not been reported in the literature.

Reactions at the Aniline (B41778) Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it a primary site for electrophilic attack. Consequently, this compound readily undergoes a variety of reactions typical of aromatic amines, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of this compound reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis, often employed to protect the amino group or to introduce new functionalities.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields N-acylated products. For instance, treatment with acetyl chloride would produce N-(4-(benzyloxy)-2-chloro-5-methylphenyl)acetamide. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamides. These reactions are often carried out under solvent-free conditions or in the presence of a catalyst like zinc oxide to improve yields, particularly for less nucleophilic anilines. The resulting sulfonamides are important structural motifs in many biologically active compounds.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(4-(benzyloxy)-2-chloro-5-methylphenyl)acetamide | Base (e.g., pyridine), solvent (e.g., DCM) |

| p-Toluenesulfonyl chloride | N-(4-(benzyloxy)-2-chloro-5-methylphenyl)-4-methylbenzenesulfonamide | Base (e.g., NaOH), solvent (e.g., water/THF) |

Diazotization and Coupling Reactions

The primary amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This process is known as diazotization.

The resulting diazonium salt, 4-(benzyloxy)-2-chloro-5-methylbenzenediazonium chloride, is a versatile intermediate. Diazonium salts are highly reactive and can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a variety of nucleophiles, such as -Cl, -Br, -CN, or -OH, using copper(I) salts as catalysts.

Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Arylation by coupling with another aromatic compound.

Azo Coupling: Reaction with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are often highly colored and used as dyes.

The efficiency of these reactions can be influenced by the substitution pattern of the aniline.

Nucleophilic Reactivity of the Amino Group

The amino group in this compound is a potent nucleophile. Beyond acylation and sulfonylation, it can participate in a range of nucleophilic substitution and addition reactions. For example, it can react with alkyl halides to form secondary and tertiary amines, although over-alkylation can be a challenge. It can also participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases), and in cyclization reactions to form heterocyclic compounds such as quinazolines when reacted with appropriate difunctional reagents.

Reactions Involving the Chloro Substituent

The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity can be enhanced through the use of transition metal catalysts or under specific reaction conditions that favor nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro group of this compound can serve as a handle for such transformations. However, aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring more specialized catalyst systems.

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. acs.org The reaction is catalyzed by a palladium(0) complex and requires a base. For less reactive aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is often necessary to achieve good yields. rsc.orgmdpi.comacs.org

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used due to its functional group tolerance and the commercial availability of a wide range of boronic acids. nih.govmdpi.com Catalyst systems based on bulky phosphine ligands have been developed to effectively couple unactivated aryl chlorides.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is a key method for the synthesis of arylalkynes. As with other cross-coupling reactions of aryl chlorides, forcing conditions or specialized ligands may be required.

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Potential Product | Typical Catalyst System |

|---|---|---|---|

| Heck | Styrene | 4-(Benzyloxy)-2-(styryl)-5-methylchlorobenzene | Pd(OAc)₂, P(t-Bu)₃, Base |

| Suzuki | Phenylboronic acid | 4'-(Benzyloxy)-5'-methyl-[1,1'-biphenyl]-2'-ol | Pd(OAc)₂, SPhos, Base |

| Sonogashira | Phenylacetylene | 4-(Benzyloxy)-2-(phenylethynyl)-5-methylchlorobenzene | Pd(PPh₃)₄, CuI, Base |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Typically, SNAr reactions require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the aromatic ring is substituted with electron-donating groups (benzyloxy and amino) and a weakly electron-donating group (methyl). These groups increase the electron density of the ring, making it less susceptible to nucleophilic attack. Therefore, nucleophilic aromatic substitution of the chloro group in this compound is expected to be very difficult under standard SNAr conditions. Forcing conditions, such as high temperatures and pressures, or the use of very strong nucleophiles, might be required to achieve any substitution, but such reactions are likely to be low-yielding and may lead to side reactions.

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the aniline moiety, the benzyloxy ether, the chloro substituent, and the methyl group. Each of these imparts distinct reactivity to the molecule, influencing transformations at the protecting group, the alkyl side-chain, and the aromatic nucleus.

Role As a Key Intermediate in Advanced Chemical Synthesis

Precursor for Heterocyclic Compound Synthesis (e.g., Quinoline (B57606) Derivatives)

Substituted anilines are fundamental starting materials for the synthesis of quinoline ring systems, a core structure found in numerous pharmaceuticals and biologically active compounds. 4-(Benzyloxy)-2-chloro-5-methylaniline is an ideal precursor for generating highly substituted quinoline derivatives. The aniline (B41778) nitrogen and an adjacent carbon atom on the benzene (B151609) ring participate in cyclization reactions with appropriate carbonyl-containing compounds to form the fused heterocyclic ring.

Several classic named reactions can be employed for this transformation, utilizing the aniline core:

Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent.

Friedländer Synthesis: Condensation with an o-amino benzaldehyde (B42025) or ketone that possesses a reactive α-methylene group. organic-chemistry.org

Combes Synthesis: Condensation with 1,3-dicarbonyl compounds followed by acid-catalyzed cyclization. beilstein-journals.org

Doebner-von Miller Reaction: Reaction with α,β-unsaturated carbonyl compounds. organic-chemistry.org

In each of these methods, the 4-(benzyloxy), 6-chloro, and 7-methyl substituents would be incorporated onto the resulting quinoline core, providing a direct route to complex, functionalized heterocyclic products. The synthesis of various quinoline derivatives often starts from appropriately substituted anilines, which undergo cyclization to form the desired heterocyclic framework. organic-chemistry.org

| Synthetic Method | Reactants | Resulting Core Structure |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Quinoline |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | 2-Substituted Quinoline |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl | Substituted Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline |

Building Block for Complex Polyaromatic Systems

The aniline functional group is a gateway to the synthesis of complex polyaromatic systems through diazonium salt chemistry. By treating this compound with a diazotizing agent such as sodium nitrite (B80452) under acidic conditions, the corresponding diazonium salt can be generated in situ. This highly reactive intermediate can then undergo intramolecular or intermolecular coupling reactions to form extended aromatic structures.

One key transformation is the Pschorr cyclization , an intramolecular radical substitution reaction used to synthesize polycyclic aromatic compounds like phenanthrenes. organic-chemistry.orgthieme.dewikipedia.org If the aniline precursor has an appropriately positioned aryl group, the diazonium salt can cyclize to form a new fused ring system. researchgate.net Similarly, the Gomberg-Bachmann reaction allows for the intermolecular coupling of a diazonium salt with another aromatic ring, leading to the formation of biaryl compounds, which are a fundamental class of polyaromatic systems. sigmaaldrich.comsigmaaldrich.comnih.gov These reactions demonstrate the potential of this compound to serve as a foundational piece in the construction of larger, more complex aromatic architectures. researchgate.net

Application in Catalyst Ligand Development

The development of novel ligands is crucial for advancing transition-metal catalysis. Substituted anilines serve as versatile precursors for various classes of ligands due to the nucleophilicity of the nitrogen atom and the ability to functionalize the aromatic ring.

N-Heterocyclic Carbene (NHC) Precursors: Anilines are common starting materials for the synthesis of imidazolium (B1220033) and imidazolinium salts, which are the direct precursors to NHCs. beilstein-journals.orgnih.gov The synthesis typically involves the reaction of two equivalents of the aniline with glyoxal (B1671930) and a C1 building block (like formaldehyde) to form the heterocyclic ring. researchgate.net The resulting NHC ligand would feature the 4-(benzyloxy)-2-chloro-5-methylphenyl group on each nitrogen atom, imparting specific steric and electronic properties to the catalyst.

Phosphine (B1218219) Ligands: The aniline moiety can be incorporated into P,N-ligands, where both a phosphorus and a nitrogen atom can coordinate to a metal center. nih.gov Synthetic routes often involve the reaction of anilines with chlorophosphines to form P-N bonds. researchgate.net Alternatively, the aromatic ring can be functionalized, for example, through ortho-lithiation followed by quenching with a phosphine electrophile, to create ligands where the phosphine group is directly attached to the aniline's aromatic ring. beilstein-journals.orgrsc.org

The specific substituents on this compound would allow for the fine-tuning of the resulting ligand's properties, potentially influencing the activity, selectivity, and stability of the final catalyst.

Scaffold for Combinatorial Chemistry Libraries

In drug discovery and materials science, generating large libraries of structurally related compounds for high-throughput screening is a common strategy. Anilines are considered staple components in such libraries due to their synthetic tractability and the numerous ways they can be modified. acs.orgcresset-group.com

This compound is an excellent scaffold for combinatorial libraries due to its multiple points of diversification:

N-Functionalization: The amino group can be readily acylated, alkylated, sulfonylated, or used in reductive amination with a wide variety of aldehydes and ketones to introduce diverse functional groups.

Aromatic Ring Substitution: While already substituted, further electrophilic aromatic substitution could be possible, directed by the existing groups.

Benzyloxy Group Modification: The benzyl (B1604629) group can be removed via hydrogenolysis to unmask a phenolic hydroxyl group. This phenol (B47542) can then be alkylated or acylated with a diverse set of reagents, adding another layer of complexity and variability to the library.

This multi-directional approach allows for the rapid generation of a large number of unique molecules from a single, well-designed starting material, making it a valuable tool for discovering new compounds with desired biological or material properties. mdpi.comacs.org

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2-chloro-5-methylaniline, and how can purity be maximized?

Methodological Answer: A robust synthesis involves nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 2-chloro-5-methylaniline with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) introduces the benzyloxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >97% purity . Monitoring reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirming structure via H/C NMR (e.g., benzyloxy protons at δ 4.9–5.1 ppm) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR resolves substituent positions (e.g., aromatic protons split by chloro and methyl groups). C NMR confirms benzyloxy carbons (C-O at ~70 ppm, aromatic carbons at 110–150 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) quantifies purity. High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ (calc. for C₁₄H₁₅ClNO: 248.08) .

- FT-IR : Identifies NH₂ stretches (~3400 cm⁻¹) and C-O-C (benzyloxy, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the benzyloxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The benzyloxy group is a strong ortho/para-directing substituent. In nitration or halogenation, steric hindrance from the bulky benzyl group often shifts reactivity to the para position relative to the NH₂ group. Computational modeling (DFT, B3LYP/6-31G*) can predict electron density maps, showing enhanced activation at the 4-position due to resonance donation from the benzyloxy oxygen . Experimental validation via competitive reactions (e.g., bromination in acetic acid) and H NMR tracking of product ratios is recommended .

Q. How can computational methods predict the compound’s electronic properties and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, the HOMO localized on the NH₂ group suggests nucleophilic reactivity, while the LUMO near the chloro group indicates electrophilic susceptibility .

- Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., cytochrome P450). Parameterize force fields using partial charges derived from ESP fitting (HF/6-31G*) .

Q. How can contradictions in reported solubility data be resolved?

Methodological Answer: Discrepancies often arise from solvent polarity or measurement techniques. Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy (λmax ~280 nm). For low solubility, employ co-solvents (e.g., 10% DMSO in PBS) or measure via shake-flask method with HPLC quantification. Document temperature (25°C vs. 37°C) and agitation time .

Q. What strategies mitigate competing side reactions during functionalization of the aniline group?

Methodological Answer:

- Protection/Deprotection : Acetylate the NH₂ group (acetic anhydride/pyridine) before reactions prone to oxidation. Deprotect with HCl/EtOH reflux .

- Catalytic Control : Use Pd/C or CuI for cross-couplings to suppress aryl chloride displacement. Monitor by GC-MS for byproducts like benzyl alcohol .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in different assay systems?

Methodological Answer:

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure times (24–72 hr), and solvent controls (DMSO ≤0.1%).

- Metabolic Stability : Test liver microsome stability (e.g., human vs. rodent) to identify species-specific degradation. LC-MS/MS quantifies parent compound and metabolites .

- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ values across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.